![molecular formula C15H18O2 B6611922 tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate CAS No. 351427-09-3](/img/structure/B6611922.png)
tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate (TBPBC) is a bicyclic organic compound used in a variety of scientific applications, from synthesis to laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate has a variety of scientific research applications, including as a catalyst for organic synthesis, as a reagent for the synthesis of heterocyclic compounds, and as a building block for the synthesis of complex molecules. It is also used in the synthesis of pharmaceuticals, as a stabilizing agent for enzymes, and as a reactant in the synthesis of polymeric materials.
Wirkmechanismus
The mechanism of action of tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate is based on its ability to act as a nucleophile, allowing it to react with other molecules in order to form new compounds. tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate can also act as a catalyst, allowing it to speed up certain reactions. Additionally, tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate can act as a Lewis acid, allowing it to form complexes with other molecules.
Biochemical and Physiological Effects
tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate has been shown to have a variety of biochemical and physiological effects, including the inhibition of the enzyme cyclooxygenase-2 (COX-2), the inhibition of the enzyme 5-lipoxygenase (5-LOX), the inhibition of the enzyme acetylcholinesterase (AChE), and the inhibition of the enzyme glutathione S-transferase (GST). Additionally, tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate in laboratory experiments is its ability to act as a catalyst, allowing it to speed up certain reactions. Additionally, tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate is relatively inexpensive, making it an attractive option for scientists. However, there are some limitations to using tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate in laboratory experiments, including its instability in the presence of light and heat, its potential to react with other molecules, and its potential to form complexes with other molecules.
Zukünftige Richtungen
There are a number of potential future directions for tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate research, including further exploration of its biochemical and physiological effects, further exploration of its potential applications in pharmaceuticals, further exploration of its potential applications in polymeric materials, further exploration of its potential applications in catalytic reactions, and further exploration of its potential applications in enzyme stabilization. Additionally, further research into the synthesis methods of tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate could lead to the development of more efficient and cost-effective synthesis methods.
Synthesemethoden
Tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate can be synthesized through a variety of methods, including the Williamson ether synthesis, Wittig reaction, and the Friedel-Crafts alkylation. The most common synthesis method is the Williamson ether synthesis, which is a nucleophilic substitution reaction between an alkyl halide and an alcohol. The Wittig reaction involves the use of a phosphonium ylide to form an alkene, while the Friedel-Crafts alkylation involves the use of an alkyl halide and an aromatic compound.
Eigenschaften
IUPAC Name |
tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-13(2,3)17-12(16)15-9-14(15,10-15)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKRBZZKSMJCJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC1(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

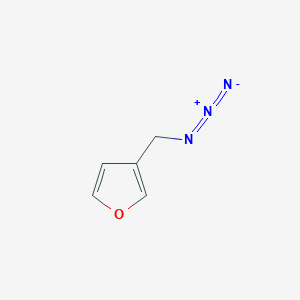

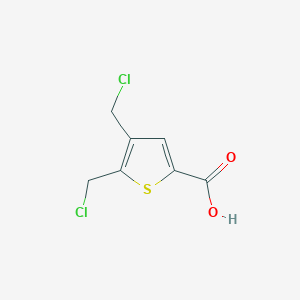
![[1-(aminomethyl)cycloheptyl]methanol](/img/structure/B6611865.png)
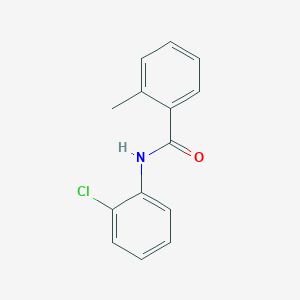

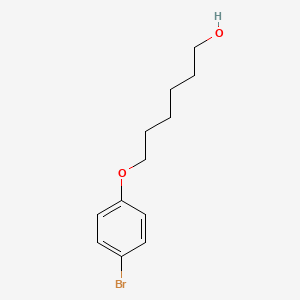
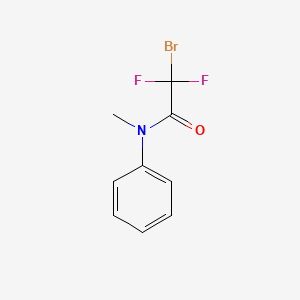
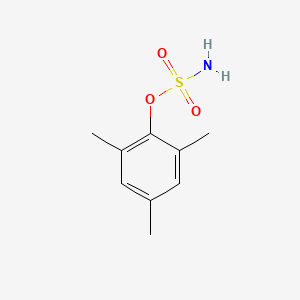

![3-[(tert-butyldimethylsilyl)oxy]propanoic acid](/img/structure/B6611916.png)

![1-(2-Naphthalenylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6611938.png)
